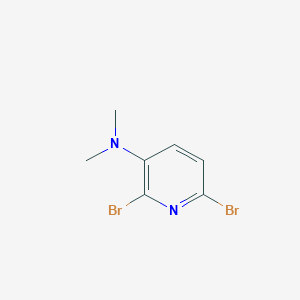

2,6-dibromo-N,N-dimethylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N,N-dimethylpyridin-3-amine typically involves the bromination of N,N-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

Coupling Reactions: Conducted in the presence of a palladium catalyst, a base (e.g., potassium phosphate), and an appropriate solvent (e.g., toluene or ethanol).

Reduction Reactions: Performed under hydrogen atmosphere with a palladium catalyst in an alcohol solvent like methanol or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of N,N-dimethylpyridin-3-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,6-Dibromo-N,N-dimethylpyridin-3-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to function as a building block for developing drugs targeting specific biological pathways.

Key Applications:

- Enzyme Inhibition: Acts as an inhibitor for various kinases linked to cancer and inflammation, showing potential therapeutic effects in oncology and anti-inflammatory treatments.

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Organic Synthesis

The compound serves as a crucial reagent in organic synthesis, facilitating the creation of more complex molecular structures. Its bromine substituents enhance its reactivity, allowing for nucleophilic substitution reactions that can lead to diverse derivatives.

Applications:

- Synthesis of Agrochemicals: Used in the production of herbicides and fungicides, thereby enhancing agricultural productivity .

- Material Science: Employed in developing specialty polymers and coatings that offer improved durability and resistance to environmental degradation .

Biological Research

In biological studies, this compound is investigated for its role as a receptor ligand and its interactions with various biological systems.

Research Highlights:

- Mechanistic Studies: Investigated for its ability to modulate signaling pathways through enzyme interactions.

- Case Studies: Documented research has shown its efficacy in inhibiting specific enzymes involved in disease processes, such as phosphoinositide 3-kinase alpha (PI3Kα) with low micromolar IC₅₀ values.

Comparative Analysis of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Enzyme inhibition; receptor modulation |

| Organic Synthesis | Intermediate for complex molecules | Nucleophilic substitution reactions |

| Agricultural Chemistry | Synthesis of agrochemicals | Enhances crop protection |

| Material Science | Development of polymers | Improved durability and environmental resistance |

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation through targeted enzyme inhibition mechanisms. This highlights its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Effects : Research indicated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2,6-dibromo-N,N-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of bromine atoms and the dimethylamino group can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dibromo-N,N-dimethylpyridin-4-amine: Similar structure but with the dimethylamino group at the 4 position.

2,6-Dibromopyridine: Lacks the dimethylamino group.

2,6-Dibromo-3-nitropyridine: Contains a nitro group instead of the dimethylamino group.

Uniqueness

2,6-Dibromo-N,N-dimethylpyridin-3-amine is unique due to the specific positioning of the bromine atoms and the dimethylamino group, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various chemical and biological studies.

Actividad Biológica

2,6-Dibromo-N,N-dimethylpyridin-3-amine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C7H8Br2N2, is characterized by two bromine atoms attached to the pyridine ring and dimethylamino groups, which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H8Br2N2 |

| Molecular Weight | 251.96 g/mol |

| IUPAC Name | This compound |

| SMILES | BrC1=CC(Br)=NC=C(N(C)C)C1 |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of bromine atoms can enhance the compound's lipophilicity and alter its binding affinity to target proteins. Research indicates that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell signaling and proliferation.

Case Studies and Research Findings

- Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted that similar pyridine derivatives exhibit significant inhibitory effects on certain kinases involved in cancer progression. These compounds can modulate cellular pathways by preventing substrate phosphorylation, thus influencing tumor growth and survival .

- Antimicrobial Activity : Research has shown that halogenated pyridines possess antimicrobial properties. A comparative analysis indicated that this compound demonstrated inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assays : In vitro studies using cancer cell lines revealed that this compound exhibits cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyridine ring and side chains significantly affect its biological properties. For instance:

- Bromine Substitution : The introduction of bromine atoms increases the electron-withdrawing nature of the compound, enhancing its reactivity towards nucleophiles.

- Dimethylamino Group : This group is known to improve solubility and bioavailability, making the compound more effective in biological systems.

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

2,6-dibromo-N,N-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCRRWSIYDRMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.